HS-10296
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Description
HS-10296 is a potent, selective and orally active EGFR tyrosine kinase inhibitor. This compound binds to and inhibits EGFR T790M, a secondarily acquired resistance mutation, inhibits the tyrosine kinase activity of EGFR T790M, prevents EGFR T790M-mediated signaling and leads to cell death in EGFR T790M-expressing tumor cells. EGFR, a receptor tyrosine kinase that is mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.
Scientific Research Applications
1. Inhibition of EGFR T790M Mutation in Tumor Cells HS-10296 is identified as an orally available inhibitor specifically targeting the epidermal growth factor receptor (EGFR) mutant form T790M. This mutation is often associated with acquired resistance in tumor cells. This compound works by binding to and inhibiting EGFR T790M, which subsequently inhibits the tyrosine kinase activity of EGFR T790M. This leads to the prevention of EGFR T790M-mediated signaling and ultimately results in cell death in EGFR T790M-expressing tumor cells (Definitions, 2020).
2. Impact on Triple-Negative Breast Cancer Cells Research has shown that this compound significantly inhibits the proliferation of triple-negative breast cancer (TNBC) MDA-MB-231 cells. This is achieved through inducing apoptosis (programmed cell death) and autophagy (self-degradation) in these cells. This compound's mechanism involves the inhibition of the EGFR/PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation (Ge et al., 2020).
Properties
IUPAC Name |
N/A |
---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HS-10296; HS 10296; HS10296; |
Origin of Product |
United States |
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